molecular formula C16H15NO4S B3265874 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester CAS No. 412268-99-6

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Cat. No.: B3265874
CAS No.: 412268-99-6
M. Wt: 317.4 g/mol
InChI Key: DHTBNYJTBNLKDO-ZHACJKMWSA-N
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Description

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is an organic compound with the molecular formula C16H15NO4S It is characterized by the presence of a phenylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester typically involves the following steps:

    Formation of the Phenylsulfamoyl Intermediate: The initial step involves the reaction of aniline with chlorosulfonic acid to form phenylsulfamoyl chloride.

    Coupling with Phenylacrylic Acid: The phenylsulfamoyl chloride is then reacted with phenylacrylic acid under basic conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.

Scientific Research Applications

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a probe for studying enzyme interactions and biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The acrylic acid methyl ester moiety can also participate in covalent bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenylsulfamoylphenyl)propionic acid methyl ester
  • 3-(3-Phenylsulfamoylphenyl)butyric acid methyl ester
  • 3-(3-Phenylsulfamoylphenyl)acrylic acid ethyl ester

Uniqueness

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfamoyl and acrylic acid methyl ester groups allows for versatile reactivity and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBNYJTBNLKDO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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